Flucloxacillin sodium

Description

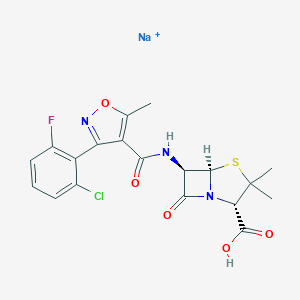

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, flucloxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that flucloxacillin interferes with an autolysin inhibitor. |

|---|---|

CAS No. |

1847-24-1 |

Molecular Formula |

C19H17ClFN3NaO5S |

Molecular Weight |

476.9 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C19H17ClFN3O5S.Na/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/t13-,14+,17-;/m1./s1 |

InChI Key |

PWDULVAXRLDWLM-SLINCCQESA-N |

Isomeric SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |

Appearance |

White to Off-White Solid |

melting_point |

>168°C (dec.) |

Other CAS No. |

1847-24-1 |

physical_description |

Solid |

Pictograms |

Irritant; Health Hazard |

Purity |

> 95% |

quantity |

Milligrams-Grams |

solubility |

5.45e-02 g/L |

Synonyms |

(2S,5R,6R)-6-[[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium; Floxacillin Sodium; Floxapen Sodium; Floxapen Sodium; Staphylex Sodium |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Flucloxacillin Sodium

Flucloxacillin sodium is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class.[1] It is primarily effective against Gram-positive bacteria, including penicillinase-producing strains of Staphylococcus aureus.[2][3][4] Its resistance to degradation by beta-lactamase enzymes makes it a crucial therapeutic agent for various bacterial infections.[2][5] This guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white or almost white, crystalline, hygroscopic powder.[6] It is the sodium salt of flucloxacillin and is typically available as a monohydrate.[7]

| Property | Value |

| Molecular Formula | C₁₉H₁₆ClFN₃NaO₅S (anhydrous)[3][8][9] C₁₉H₁₈ClFN₃NaO₆S (monohydrate)[7] |

| Molecular Weight | 475.85 g/mol (anhydrous)[3][8][10] 493.9 g/mol (monohydrate)[4][6][7] |

| Appearance | White or almost white crystalline powder[3][6] |

| Solubility | Water: Freely soluble[3][11][6], 95 mg/mL[8] Methanol: Freely soluble[11][6] Ethanol: Soluble[11], 5 mg/mL[8] DMSO: 95 mg/mL[8] |

| Melting Point | 176-178°C[3] |

| pH | 5.0 to 7.0 (in a 10% aqueous solution)[11][6] |

| Specific Optical Rotation | +158° to +168° (anhydrous substance)[3][6] |

| Water Content | 3.0% to 4.5% (Karl Fischer method)[3][6] |

| CAS Number | 1847-24-1 (anhydrous)[3][8][9] 34214-51-2 (monohydrate)[4][7] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a key intermediate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, followed by its reaction with 6-aminopenicillanic acid (6-APA), and finally, the formation of the sodium salt.[12][13]

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound Monohydrate

This protocol is adapted from a patented synthesis method.[12][14]

Step 1: Preparation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride

-

In a reaction vessel, suspend 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in an organic solvent such as dichloromethane.[12]

-

Add an organic amine catalyst (e.g., N,N-dimethylformamide) and phosphorus oxychloride.[12] The molar ratio of the starting carboxylic acid, organic amine, and phosphorus oxychloride is typically around 1:2-5:1-4.[13]

-

Maintain the reaction temperature between 0-50°C and stir until the reaction is complete, yielding a solution of the acyl chloride.[13]

Step 2: Synthesis of Flucloxacillin Acid

-

In a separate vessel, dissolve 6-aminopenicillanic acid (6-APA) and an inorganic base (e.g., sodium carbonate) in water, then cool the solution to 5-10°C.[12][15]

-

Slowly add the acyl chloride solution from Step 1 dropwise to the 6-APA solution while maintaining the temperature below 10°C.[12][15]

-

After the addition is complete, allow the reaction to proceed for several hours at 20-25°C.[14][15]

-

Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2.5.[14]

-

Extract the resulting flucloxacillin acid into an organic solvent like ethyl acetate.[14] The organic layer is then separated, washed, and dried.[14]

Step 3: Formation and Isolation of this compound Monohydrate

-

Dissolve the crude flucloxacillin acid in ethyl acetate.[12]

-

Prepare a solution of sodium isooctanoate in ethanol.[12][13]

-

Add the sodium isooctanoate solution dropwise to the flucloxacillin acid solution at 17-25°C.[12]

-

Crystallization of this compound monohydrate will occur. Stir the mixture for several hours and then cool to 0°C to maximize precipitation.[12]

-

Filter the solid product, wash it with cold ethanol, and dry it under a vacuum to yield this compound monohydrate with high purity (e.g., 99.6%) and yield (e.g., 85.1%).[12]

Analytical Method: Purity Determination The purity of the final product is typically determined by High-Performance Liquid Chromatography (HPLC).[14]

Mechanism of Action

Flucloxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][5] Like other beta-lactam antibiotics, it targets penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][16] Peptidoglycan provides structural integrity to the bacterial cell wall.[2] By binding to and inactivating PBPs, flucloxacillin prevents the cross-linking of peptidoglycan chains.[5][16] This disruption leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2][16] The presence of an isoxazolyl group on its side chain provides steric hindrance, making flucloxacillin resistant to hydrolysis by beta-lactamase enzymes produced by some bacteria.[5]

Caption: The mechanism of action of flucloxacillin leading to bacterial cell death.

Stability

The stability of this compound in aqueous solutions is a critical factor for its clinical use, particularly in reconstituted oral suspensions and intravenous infusions. Studies have shown that flucloxacillin degrades rapidly in aqueous solutions without chemical stabilization.[17]

-

Effect of pH and Buffers: The stability of flucloxacillin is pH-dependent. The use of buffers, such as citrate buffer, has been shown to significantly improve its stability in solution.[17][18] For instance, flucloxacillin at concentrations of 10 and 50 mg/mL diluted in 0.3% w/v citrate-buffered saline at pH 7.0 remained over 95% stable for up to 14 days when stored at 2°C–8°C, followed by 24 hours at 32°C.[17][18]

-

Effect of Temperature: Storage at refrigerated temperatures (2-8°C) significantly enhances the stability of reconstituted flucloxacillin solutions compared to room temperature.[18][19]

-

Effect of Reconstitution Vehicle: The type of water used for reconstitution can impact stability. One study found that suspensions reconstituted with commercial bottled water were more stable than those reconstituted with distilled water or tap water.[19]

-

Effect of Excipients: In solid dosage forms like capsules, the choice of excipient is important, especially in humid conditions. Dried starch has been shown to provide better stability for this compound compared to undried starch or sodium carboxymethyl cellulose, likely due to its lower moisture content.[20]

References

- 1. m.youtube.com [m.youtube.com]

- 2. What is the mechanism of Floxacillin sodium? [synapse.patsnap.com]

- 3. toku-e.com [toku-e.com]

- 4. nps.org.au [nps.org.au]

- 5. Flucloxacillin - Wikipedia [en.wikipedia.org]

- 6. uspbpep.com [uspbpep.com]

- 7. This compound monohydrate | C19H18ClFN3NaO6S | CID 23706211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | C19H17ClFN3NaO5S | CID 24197860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 11. drugfuture.com [drugfuture.com]

- 12. CN102964356B - Synthesis method of this compound - Google Patents [patents.google.com]

- 13. CN102964356A - Synthesis method of this compound - Google Patents [patents.google.com]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. This compound | 1847-24-1 [chemicalbook.com]

- 16. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Assessment of the stability of citrate-buffered flucloxacillin for injection when stored in two commercially available ambulatory elastomeric devices: INfusor LV (Baxter) and Accufuser (Woo Young Medical): a study compliant with the NHS Yellow Cover Document (YCD) requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ejhp.bmj.com [ejhp.bmj.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

molecular basis of flucloxacillin resistance in Gram-positive bacteria

An In-depth Technical Guide to the Molecular Basis of Flucloxacillin Resistance in Gram-Positive Bacteria

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Flucloxacillin, a narrow-spectrum beta-lactam antibiotic, is a critical therapeutic agent against infections caused by Gram-positive bacteria, particularly methicillin-susceptible Staphylococcus aureus (MSSA). However, the emergence and spread of resistance mechanisms pose a significant threat to its clinical efficacy. This technical guide provides a comprehensive overview of the core molecular bases of flucloxacillin resistance in Gram-positive bacteria. We delve into the primary mechanisms: target site modification through the expression of alternative penicillin-binding proteins (PBP2a/c), enzymatic inactivation by beta-lactamases, and the role of efflux pumps. This document includes quantitative data on resistance levels, detailed experimental protocols for identifying and characterizing these mechanisms, and visualizations of key pathways and workflows to facilitate a deeper understanding for research and drug development professionals.

Core Mechanisms of Flucloxacillin Resistance

Resistance to flucloxacillin in Gram-positive bacteria is primarily multifactorial, though often dominated by one of three key strategies employed by the pathogen.

Target Site Modification: The PBP2a Bypass

The most significant mechanism of high-level flucloxacillin resistance is the alteration of its molecular target. Beta-lactam antibiotics function by acylating and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan cell wall synthesis.[1][2]

In resistant strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), this is overcome by the acquisition of a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec).[3] This element carries the mecA gene, which encodes a unique penicillin-binding protein, PBP2a.[4][5] PBP2a has a very low affinity for flucloxacillin and other beta-lactam antibiotics, allowing it to continue the transpeptidase activity required for cell wall cross-linking even when the native PBPs are inhibited by the antibiotic.[4][6][7] This "bypass" mechanism confers broad resistance to beta-lactams.[8]

A homolog of mecA, known as mecC, has also been identified. It encodes the PBP2c protein and confers a similar resistance phenotype.[9][10] The expression of PBP2a is regulated by an allosteric site located approximately 60 Å from the active site, which, when bound by ligands, can induce conformational changes that "open" the active site, making it accessible for peptidoglycan cross-linking.[11][12]

References

- 1. Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria [mdpi.com]

- 2. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Structural basis for the beta lactam resistance of PBP2a from methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The origins and molecular basis of antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational dynamics in penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus, allosteric communication network and enablement of catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The mecA Homolog mecC Confers Resistance against β-Lactams in Staphylococcus aureus Irrespective of the Genetic Strain Background - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vivo Effect of Flucloxacillin in Experimental Endocarditis Caused by mecC-positive Staphylococcus aureus Showing Temperature-Dependent Susceptibility In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Flucloxacillin Sodium: A Comprehensive Analysis of its Crystal Structure and Polymorphism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Flucloxacillin sodium, a narrow-spectrum beta-lactam antibiotic, is a critical therapeutic agent for treating infections caused by Gram-positive bacteria, including penicillinase-producing staphylococci. The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance as they can significantly influence its stability, solubility, dissolution rate, and bioavailability. This technical guide provides a detailed examination of the known crystalline and amorphous forms of this compound, summarizing the available data on their structure and physicochemical properties.

Introduction to Polymorphism in this compound

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. These different forms, or polymorphs, can exhibit distinct physical and chemical properties.[1] In the case of this compound, research has identified three crystalline forms (Form I, Form II, and Form III) and an amorphous form.[1][2][3] The selection of the appropriate polymorphic form is crucial during drug development and manufacturing to ensure consistent product quality and therapeutic efficacy.[2] All three crystalline polymorphs of this compound are reported to contain one molecule of bound water, distinguishing them from the anhydrous amorphous form.[2]

Crystal Structure and Physicochemical Properties

While extensive characterization of the polymorphic forms of this compound has been conducted using various analytical techniques, detailed single-crystal X-ray diffraction data, which would provide definitive information on the crystal lattice parameters (unit cell dimensions, space group), is not publicly available. Characterization and differentiation of the forms rely on powder X-ray diffraction, thermal analysis, spectroscopy, and solubility studies.[1][2]

Data Summary of this compound Polymorphs

The following tables summarize the key quantitative data available for the different solid forms of this compound.

Table 1: Thermal Analysis Data for this compound Forms

| Form | Melting Point (°C) | Key DSC Endothermic/Exothermic Peaks (°C) | Decomposition Temperature (°C) | Water Content |

| Amorphous | 160–180[2] | Melting peak, followed by a decomposition peak at 220°C.[4] | ~220[4] | Anhydrous[2] |

| Form I | Decomposes at >220[2] | Endothermic peak at 60°C; exothermic peak at ~65°C.[4] | >220[2] | Contains one molecule of bound water.[2][4] |

| Form II | Decomposes at >220[2] | Endothermic peaks at 40°C and 100°C.[4] | ~230[4] | Contains one molecule of bound water (adsorbed water: 1.21%, crystallized water: 3.31%).[4] |

| Form III | Decomposes at >220[2] | Crystal transformation and melting peaks at 190°C; decomposition peak at 230°C.[4] | ~220[4] | Contains one molecule of bound water (adsorbed water: 0.51%, crystallized water: 3.14%).[4] |

Table 2: X-ray Powder Diffraction (XRPD) Data for this compound Forms

| Form | Characteristic Peak Positions (2θ) |

| Amorphous | Broad halo pattern, with a notable feature between 2θ = 10–30°.[2] |

| Form I | Characteristic peaks at approximately 2θ = 14.3606° and 20.3427° (I/I₀ = 100).[2] |

| Form II | Characteristic peak at approximately 2θ = 8.9733° (I/I₀ = 100).[2] |

| Form III | Characteristic peak at approximately 2θ = 6.4861° (I/I₀ = 100).[2] |

| New Crystal Form | Strongest diffraction peak at 2θ = 11.377° (I/I₀ = 100).[5] |

Note: A patent has described a "new crystal form" with a distinct XRPD pattern, but its relationship to Forms I, II, and III is not defined.[5]

Table 3: Solubility Data for this compound Forms

| Form | Average Solubility in Phosphate Buffer (pH 6.8) at 20-40°C |

| Amorphous | 0.836 g |

| Form I | 0.446 g |

| Form II | 0.33 g |

| Form III | 0.86 g |

Data extracted from Zhou et al. (2011). The original paper does not specify the volume for the solubility measurement, but it is presented as "g". It is likely g per 100 mL, but this is an interpretation.[2]

Experimental Protocols

The following sections detail the methodologies used for the preparation and characterization of this compound polymorphs, based on available literature.

Preparation of Polymorphic Forms

-

Form I: 1.0 g of this compound is dissolved in 15 mL of boiling isopropanol. The solution is filtered while hot, and the filtrate is allowed to cool to room temperature. The resulting crystals are collected, dried under vacuum, and stored in a desiccator over silica gel.[2]

-

Form II: 2.0 g of this compound is dissolved in 20 mL of boiling ethanol. The solution is filtered while hot, and the filtrate is allowed to cool slowly. The crystals are collected and dried as described for Form I.[2]

-

Form III: 1.0 g of this compound is dissolved in 13 mL of boiling acetone. The solution is filtered while hot, and the filtrate is allowed to cool to room temperature. The crystals are collected and dried as described for Form I.[2]

-

Amorphous Form: 1.0 g of this compound is dissolved in 17 mL of boiling tetrahydrofuran (or 6 mL of methanol). The solution is filtered while hot, and the filtrate is allowed to cool to room temperature. The collected product is dried as described for Form I.[2]

X-ray Powder Diffraction (XRPD)

XRPD is a primary technique for distinguishing between the different crystalline forms.

-

Instrument: A powder X-ray diffractometer.

-

Sample Preparation: Samples of each form are lightly packed into a sample holder.

-

Analysis: The samples are scanned over a defined 2θ range (e.g., 5-50°) to obtain the diffraction patterns. The resulting diffractograms for Forms I, II, III, and the amorphous form show significant differences in peak positions, indicating different crystal lattices.[2] The amorphous form is characterized by the absence of sharp peaks and the presence of a broad halo.[2]

Thermal Analysis

Thermal analysis, including Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG), provides information on melting, crystallization, and decomposition events.

-

Instrument: A simultaneous thermal analyzer (e.g., Netzsch STA-499).[2]

-

Method (TG): Samples are heated in an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a temperature range (e.g., 30°C to 850°C).[2] The resulting data reveals weight loss steps corresponding to the loss of water and subsequent decomposition.

-

Method (DSC): Samples are heated at a controlled rate, and the heat flow to the sample is measured relative to a reference. This reveals endothermic events (like melting or desolvation) and exothermic events (like crystallization).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify differences in the vibrational modes of the molecules within the different solid-state forms.

-

Instrument: An IR spectrophotometer (e.g., Shimadzu-8400).[2]

-

Sample Preparation: Samples are dispersed in potassium bromide (KBr) powder, and a pellet is formed by compression.[2]

-

Analysis: The IR spectra of the different forms show variations in the positions and shapes of absorption bands, particularly in the regions associated with N-H, C=O, and O-H stretching, reflecting differences in hydrogen bonding and molecular conformation. A patent for a "new crystal form" reports characteristic absorption peaks at 792, 896, 1249, 1323, 1400, 1454, 1508, 1600, 1770, 2977, and 3367 cm⁻¹.[5]

Equilibrium Solubility Studies

Solubility is a critical property that can be polymorph-dependent.

-

Method: Saturated solutions of each polymorphic form are prepared in a phosphate buffer solution (pH 6.8) at various temperatures (e.g., 20, 25, 30, 35, and 40°C).[2] The suspensions are agitated until equilibrium is reached. The concentration of dissolved this compound is then determined by UV spectrophotometry at 286 nm.[2] These studies have shown that Form III and the amorphous form have significantly higher solubility than Forms I and II.[2]

Visualization of Workflows and Relationships

Polymorph Screening and Characterization Workflow

The following diagram illustrates a typical workflow for the discovery and analysis of polymorphic forms of an API like this compound.

Caption: Experimental workflow for polymorph screening of this compound.

Relationship Between this compound Forms

This diagram shows the generation of the different solid forms of this compound from various solvents as described in the literature.

Caption: Preparation of this compound polymorphs from different solvents.

Conclusion

The solid-state chemistry of this compound is characterized by the existence of at least three crystalline polymorphs and an amorphous form. These forms are distinguishable by their unique XRPD patterns, thermal behaviors, and solubility profiles. Form III and the amorphous form exhibit the highest solubility, which could have significant implications for bioavailability and formulation design.[2] While a comprehensive understanding of the crystal packing is currently limited by the absence of single-crystal structure data in the public domain, the analytical techniques outlined in this guide provide a robust framework for the identification, characterization, and control of this compound polymorphs in a research and drug development setting. Further investigation is warranted to fully elucidate the thermodynamic relationships between these forms and to assess their relative stability under various processing and storage conditions.

References

- 1. Polymorphism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. Polymorphism of this compound: Ingenta Connect [ingentaconnect.com]

- 4. CN103288852A - Preparation method of this compound crystal form II - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

An In-Depth Technical Guide to the Binding Affinity of Flucloxacillin Sodium to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity of flucloxacillin sodium to its primary molecular targets, the penicillin-binding proteins (PBPs). Flucloxacillin, a narrow-spectrum β-lactam antibiotic, is predominantly used to treat infections caused by penicillinase-producing staphylococci. Its therapeutic efficacy is directly linked to its ability to acylate and inactivate PBPs, essential enzymes in bacterial cell wall biosynthesis. This document collates available quantitative data on flucloxacillin's binding affinity, details the experimental protocols used to determine these parameters, and illustrates the underlying molecular interactions and experimental workflows. While specific binding affinity data for Staphylococcus aureus PBPs remains elusive in publicly available literature, this guide presents data from related organisms and detailed methodologies to facilitate further research in this critical area.

Introduction: Mechanism of Action

Flucloxacillin exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall.[1] This process is mediated through the covalent binding of the β-lactam ring of flucloxacillin to the active site of PBPs. PBPs are a group of enzymes, including transpeptidases, carboxypeptidases, and endopeptidases, that are essential for the cross-linking of peptidoglycan chains, providing structural integrity to the cell wall. By forming a stable, long-lived acyl-enzyme intermediate, flucloxacillin effectively inactivates these enzymes, leading to the cessation of cell wall synthesis, and ultimately, cell lysis.[1]

The following diagram illustrates the general mechanism of PBP inhibition by flucloxacillin.

Quantitative Binding Affinity Data

Table 1: IC50 Values of Flucloxacillin for Streptococcus pneumoniae D39 PBPs

| Penicillin-Binding Protein (PBP) | IC50 (µM) |

| PBP1a | 11.04 ± 2.475 |

| PBP1b | >1000 |

| PBP2a | 2.777 ± 0.886 |

| PBP2b | 2.008 ± 0.878 |

| PBP2x | 0.832 ± 0.323 |

| PBP3 | 0.911 ± 0.252 |

Data sourced from a study on the expanded profiling of β-lactam selectivity for PBPs in Streptococcus pneumoniae D39.

This data indicates that in S. pneumoniae, flucloxacillin exhibits a preferential binding to PBP2x and PBP3. The significantly higher IC50 value for PBP1b suggests a lower affinity for this particular PBP.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency against a specific microorganism. It represents the lowest concentration of the drug that prevents visible growth of a bacterium.

Table 2: MIC of Flucloxacillin against Staphylococcus aureus

| Strain | MIC (mg/L) |

| Methicillin-Susceptible S. aureus (MSSA) - Median | 0.125 |

| Methicillin-Susceptible S. aureus (MSSA) - Range | <0.06 - 0.25 |

Data from a prospective cohort study on flucloxacillin in Staphylococcus aureus bloodstream infections.[2]

These values demonstrate the potent activity of flucloxacillin against susceptible strains of S. aureus.

Experimental Protocols

The determination of binding affinity and inhibitory concentrations involves a variety of sophisticated biochemical and microbiological techniques. Below are detailed methodologies for key experiments.

Competitive Binding Assay using Fluorescent Penicillin (Bocillin-FL)

This assay is widely used to determine the IC50 values of unlabeled β-lactams by measuring their ability to compete with a fluorescently labeled penicillin derivative (Bocillin-FL) for binding to PBPs.

Experimental Workflow:

Detailed Steps:

-

Bacterial Cell Culture: Grow the bacterial strain of interest (e.g., S. aureus) in an appropriate broth medium to the mid-logarithmic growth phase.

-

Cell Preparation: Harvest the cells by centrifugation, wash them with phosphate-buffered saline (PBS), and resuspend them in PBS to a specific optical density.

-

Inhibition: Aliquots of the cell suspension are incubated with a serial dilution of this compound for a defined period at room temperature to allow for PBP binding. A control sample without flucloxacillin is also prepared.

-

Fluorescent Labeling: A fixed, subsaturating concentration of Bocillin-FL is added to each sample, and the incubation is continued. Bocillin-FL will bind to the PBPs that are not already occupied by flucloxacillin.

-

Cell Lysis and Protein Separation: The cells are lysed, and the total protein is separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection and Quantification: The gel is scanned using a fluorescence scanner to detect the Bocillin-FL signal. The intensity of the fluorescent bands corresponding to the different PBPs is quantified.

-

IC50 Determination: The percentage of PBP inhibition at each flucloxacillin concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the flucloxacillin concentration and fitting the data to a sigmoidal dose-response curve.

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a solution-based technique that can be used to study molecular interactions in real-time. It measures the change in the polarization of emitted light from a fluorescent probe upon binding to a larger molecule.

Principle: A small, fluorescently labeled molecule (like a fluorescent derivative of penicillin) tumbles rapidly in solution, resulting in depolarized emitted light when excited with polarized light. When this probe binds to a larger PBP, its tumbling rate is significantly reduced, leading to an increase in the polarization of the emitted light. A competing, unlabeled ligand like flucloxacillin will displace the fluorescent probe, causing a decrease in fluorescence polarization.

Experimental Protocol Outline:

-

Reagents: Purified PBP, a fluorescent penicillin probe, and flucloxacillin.

-

Assay Setup: The assay is typically performed in a microplate format. A mixture of the purified PBP and the fluorescent probe is prepared in a suitable buffer.

-

Competition: Serial dilutions of flucloxacillin are added to the wells containing the PBP-probe complex.

-

Measurement: The fluorescence polarization is measured at equilibrium using a plate reader equipped with polarization filters.

-

Data Analysis: The data is used to generate a binding curve, from which the IC50 or Ki can be calculated.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions. It can provide a complete thermodynamic profile of the binding event, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Protocol Outline:

-

Sample Preparation: Purified PBP is placed in the sample cell of the calorimeter, and a concentrated solution of flucloxacillin is loaded into the injection syringe. Both solutions must be in identical, degassed buffer to minimize heat of dilution effects.

-

Titration: A series of small injections of the flucloxacillin solution are made into the PBP solution.

-

Heat Measurement: The heat change upon each injection is measured by the instrument.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of flucloxacillin to PBP. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

Signaling Pathways and Logical Relationships

The interaction of flucloxacillin with PBPs is a direct inhibition of an enzymatic pathway rather than a complex signaling cascade. The logical relationship is straightforward: the presence of flucloxacillin leads to the inactivation of PBPs, which in turn disrupts cell wall synthesis and triggers cell death.

The following diagram illustrates the logical flow from drug administration to bacterial cell lysis.

Conclusion and Future Directions

This compound remains a cornerstone in the treatment of staphylococcal infections due to its stability against penicillinases and its potent activity against susceptible strains. This guide has summarized the current understanding of its binding affinity to PBPs and provided detailed experimental protocols for its characterization. A significant knowledge gap exists regarding the specific quantitative binding affinities of flucloxacillin to the individual PBPs of Staphylococcus aureus. Future research should focus on generating this data using the methodologies outlined herein. A deeper understanding of the differential binding of flucloxacillin to various staphylococcal PBPs will be invaluable for optimizing dosing strategies, combating the emergence of resistance, and guiding the development of novel anti-staphylococcal agents.

References

- 1. Flucloxacillin and cefazolin for treatment of Staphylococcus aureus bloodstream infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probability of pharmacological target attainment with flucloxacillin in Staphylococcus aureus bloodstream infection: a prospective cohort study of unbound plasma and individual MICs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Stability of Flucloxacillin Sodium Under Various Laboratory Storage Conditions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability of flucloxacillin sodium in both reconstituted solutions and as a solid powder under different laboratory storage conditions. The provided protocols and data are intended to guide researchers in ensuring the integrity of this compound for experimental use.

Stability of this compound in Reconstituted Solutions

The stability of this compound in solution is significantly influenced by temperature, the type of water used for reconstitution, and the pH of the solution. As a beta-lactam antibiotic, flucloxacillin is susceptible to hydrolysis, which leads to the opening of the beta-lactam ring and a loss of antibacterial activity.

Effect of Temperature on Stability

Temperature is a critical factor in the degradation of this compound in aqueous solutions. Higher temperatures accelerate the degradation process.

Table 1: Stability of this compound in Solution at Various Temperatures

| Concentration & Diluent | Storage Temperature (°C) | Duration | Remaining Flucloxacillin (%) | Reference |

| 50 mg/mL in 0.9% NaCl | Refrigeration (2-8°C) | 24 hours | >99% | [1] |

| 50 mg/mL in 0.9% NaCl | Room Temperature | 24 hours | >95% | [1] |

| 50 mg/mL in 0.9% NaCl | 33°C | 24 hours | >92% | [1] |

| 50 mg/mL in 0.9% NaCl | 37°C | 24 hours | <85% | [1] |

| 50 mg/mL in 0.9% NaCl | 2-8°C for 6 days, then 33°C | 24 hours | ~83% (17% loss) | [1] |

| 50 mg/mL in 0.9% NaCl | 2-8°C for 6 days, then 37°C | 24 hours | ~70% (30% loss) | [1] |

| 10 and 50 mg/mL in 0.3% w/v citrate-buffered saline pH 7.0 | 2-8°C for 13 days, then 32°C | 24 hours | >95% | [2][3] |

Effect of Reconstitution Water on Stability

The type of water used to reconstitute this compound powder can impact its stability. A study comparing different water types for reconstituting oral suspensions of this compound found that commercial bottled water resulted in the most stable suspension.

Table 2: Percentage Breakdown of this compound in Reconstituted Oral Suspensions After 8 Days [4][5]

| Reconstitution Water | Refrigeration (4-6°C) | Bowl of Water (26-27°C) | Room Temperature (31-33°C) |

| Commercial Bottled Water | 9.90% | 15.90% | 22.40% |

| Commercial Sachet Water | 10.17% | 22.50% | 25.00% |

| Tap Water | 14.60% | 25.10% | 25.00% |

| Distilled Water | 18.00% | 28.80% | 29.14% |

Effect of pH and Buffers on Stability

Flucloxacillin is most stable in solutions with a neutral pH. Extremes in pH can accelerate degradation. The use of buffers, such as citrate, has been shown to significantly improve the stability of flucloxacillin solutions. The optimal pH for maximizing the stability of β-lactam antibiotics is approximately 6–7.[2] Unbuffered solutions of flucloxacillin in water for injection or 0.9% saline show significant degradation and may form a precipitate upon storage.[2]

Stability of Solid this compound

This compound is a hygroscopic, crystalline powder, meaning it readily absorbs moisture from the air.[5] This moisture can lead to the degradation of the solid-state drug. Therefore, proper storage in a dry environment is crucial.

Effect of Humidity and Excipients

High humidity can lead to the breakdown of this compound in solid formulations. The choice of excipients in a capsule formulation can influence its stability in humid conditions.

Table 3: Percentage Breakdown of this compound in Capsule Formulations with Different Excipients After 12 Weeks in a High Humidity Environment

| Excipient | Percentage Breakdown (%) | Reference |

| Dried Starch | Least Breakdown | |

| Undried Starch | Moderate Breakdown | |

| Sodium Carboxymethylcellulose | Most Breakdown |

It was also noted that higher amounts of excipients led to a more stable product.

Recommended Storage for Solid Form

This compound powder for injection should be stored at a temperature below 25°C.

Experimental Protocols

Protocol for Assessing the Stability of Reconstituted this compound

This protocol outlines a general procedure for evaluating the stability of this compound in a liquid formulation.

3.1.1. Materials

-

This compound powder for injection

-

Diluent (e.g., Water for Injection, 0.9% Sodium Chloride, 0.3% w/v citrate-buffered saline pH 7.0)

-

Volumetric flasks and pipettes

-

Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or an alternative validated analytical method (e.g., iodimetry)

-

Analytical column (e.g., C18)

-

Mobile phase for HPLC

-

pH meter

3.1.2. Procedure

-

Reconstitution: Accurately weigh this compound powder and reconstitute with the chosen diluent to a specific concentration (e.g., 10 mg/mL or 50 mg/mL) in a volumetric flask.

-

Initial Analysis (Time Zero): Immediately after preparation, take an aliquot of the solution. Measure the pH and analyze the concentration of this compound using a validated HPLC method. This serves as the initial (100%) concentration.

-

Storage: Aliquot the remaining solution into appropriate sealed containers and store them under the desired temperature conditions.

-

Time-Point Analysis: At predetermined time intervals (e.g., 4, 8, 12, 24 hours, and then daily or weekly as required), remove a sample from each storage condition.

-

Sample Analysis: Before analysis, allow the samples to equilibrate to room temperature. Measure the pH and determine the concentration of this compound using the same analytical method as for the initial analysis.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

Caption: Experimental workflow for assessing this compound stability in solution.

Degradation Pathway

The primary mechanism of degradation for flucloxacillin and other β-lactam antibiotics in aqueous solution is the hydrolysis of the amide bond in the four-membered β-lactam ring. This leads to the formation of inactive penicilloic acid derivatives. This degradation is catalyzed by both acidic and basic conditions.

References

- 1. Assessment of the stability of citrate-buffered flucloxacillin for injection when stored in two commercially available ambulatory elastomeric devices: INfusor LV (Baxter) and Accufuser (Woo Young Medical): a study compliant with the NHS Yellow Cover Document (YCD) requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medicines.org.uk [medicines.org.uk]

- 3. An Analytical View on the Use of Flucloxacillin for Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrates and solid-state reactivity: a survey of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fresenius-kabi.com [fresenius-kabi.com]

Protocol for Testing Flucloxacillin Efficacy in Animal Infection Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo efficacy of flucloxacillin using established animal infection models. The methodologies described are essential for preclinical assessment of antimicrobial agents, aiding in the determination of pharmacokinetic/pharmacodynamic (PK/PD) parameters and guiding dose-optimization for clinical trials.

Overview of Flucloxacillin and Relevant Animal Models

Flucloxacillin is a narrow-spectrum beta-lactam antibiotic primarily used to treat infections caused by methicillin-susceptible Staphylococcus aureus (MSSA).[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[2][3][4][5] To evaluate its efficacy in vivo, several animal models are employed to mimic human infections. The most common and well-characterized models include:

-

Neutropenic Thigh Infection Model: This model is extensively used to study the pharmacodynamics of antibiotics under conditions of immunosuppression, allowing for the assessment of the drug's direct antimicrobial activity with minimal interference from the host immune system.[6][7]

-

Sepsis Model: This model simulates a systemic infection (bacteremia) and is crucial for evaluating an antibiotic's ability to clear bacteria from the bloodstream and prevent mortality.

-

Implant-Associated Infection Model: This model is relevant for studying infections related to prosthetic devices, where bacteria often form biofilms that are challenging to eradicate.

Experimental Protocols

Neutropenic Murine Thigh Infection Model

This model is a standard for determining the PK/PD index that best correlates with antibiotic efficacy. For flucloxacillin, the key PK/PD parameter is the percentage of the dosing interval that the unbound drug concentration remains above the minimum inhibitory concentration (%fT > MIC).[1][8][9][10]

Materials:

-

Female ICR (CD-1) or C57BL/6 mice (5-6 weeks old)

-

Cyclophosphamide

-

Methicillin-susceptible Staphylococcus aureus (MSSA) strain (e.g., ATCC 29213)

-

Brain Heart Infusion (BHI) broth or Trypticase Soy Broth (TSB)

-

Phosphate-buffered saline (PBS), sterile

-

Flucloxacillin for injection

-

Vehicle control (e.g., sterile saline)

-

Anesthetic agent (e.g., isoflurane)

-

Tissue homogenizer

-

Trypticase Soy Agar (TSA) plates with 5% sheep blood

Procedure:

-

Induction of Neutropenia:

-

Administer cyclophosphamide intraperitoneally (IP) to the mice. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[6] This depletes the neutrophil count, making the mice more susceptible to infection.

-

-

Inoculum Preparation:

-

Culture the MSSA strain overnight on a TSA plate.

-

Inoculate a single colony into BHI or TSB and incubate at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

-

Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).

-

-

Infection:

-

Anesthetize the mice.

-

Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

-

-

Drug Administration:

-

Initiate flucloxacillin treatment at a specified time post-infection (e.g., 2 hours).

-

Administer flucloxacillin and vehicle control via the desired route (e.g., subcutaneous or intravenous). Dosing regimens can be varied to determine the optimal PK/PD index (e.g., different total doses fractionated into multiple administrations over 24 hours).

-

-

Efficacy Assessment:

-

At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.

-

Aseptically remove the infected thigh muscle.

-

Weigh the tissue and homogenize it in a known volume of sterile PBS.

-

Perform serial dilutions of the homogenate and plate onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).

-

Calculate the bacterial load as log10 CFU per gram of tissue. Efficacy is determined by the reduction in bacterial load compared to the vehicle control group.

-

Murine Sepsis Model

This model assesses the ability of flucloxacillin to control a systemic infection.

Materials:

-

Male Wistar rats or C57BL/6 mice

-

MSSA strain

-

BHI or TSB

-

Sterile saline

-

Flucloxacillin for injection

-

Vehicle control

Procedure:

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described in the neutropenic thigh model, adjusting the final concentration as required for the sepsis model (e.g., 1 x 10^8 CFU/mL).

-

-

Infection:

-

Inject the bacterial suspension intravenously (IV) via the tail vein or intraperitoneally (IP). The volume and concentration will depend on the animal model and the desired severity of infection. For example, Wistar rats can be inoculated with 2 mL of 10^8 CFU/mL S. aureus via IP injection.[11]

-

-

Drug Administration:

-

Begin flucloxacillin treatment at a designated time post-infection.

-

Administer the drug and vehicle control as per the study design.

-

-

Efficacy Assessment:

-

Monitor the animals for clinical signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and survival over a set period (e.g., 3-7 days).

-

At specific time points, blood samples can be collected to determine the bacterial load (CFU/mL).

-

At the end of the study, organs such as the spleen, liver, and kidneys can be harvested, homogenized, and plated to determine the bacterial burden in the tissues.

-

Implant-Associated Infection Model

This model is used to evaluate the efficacy of flucloxacillin against biofilm-related infections.

Materials:

-

Male Wistar rats

-

MSSA strain

-

Small sterile implant material (e.g., titanium wire, catheter segment)

-

Surgical instruments

-

Flucloxacillin for injection

-

Rifampin (often used in combination therapy)

-

Vehicle control

Procedure:

-

Surgical Implantation and Infection:

-

Anesthetize the animal.

-

Make a surgical incision, for example, to expose the femur.

-

Drill a hole into the medullary cavity of the bone.

-

Inoculate the cavity with a suspension of the MSSA strain.

-

Insert the sterile implant into the inoculated cavity.

-

Close the wound with sutures.

-

-

Drug Administration:

-

Efficacy Assessment:

-

At the end of the treatment period, euthanize the animals.

-

Aseptically harvest the implant and surrounding bone and soft tissue.

-

Sonify the implant in sterile PBS to dislodge the biofilm bacteria.

-

Homogenize the bone and soft tissue.

-

Perform serial dilutions of the sonicate and tissue homogenates and plate on appropriate agar to determine the CFU count.

-

Efficacy is measured by the reduction in bacterial counts in the implant biofilm, bone, and soft tissue compared to the control group.

-

Data Presentation

Table 1: Example Dosing and Efficacy Data for Flucloxacillin in a Neutropenic Murine Thigh Infection Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Bacterial Load (log10 CFU/g tissue) ± SD | Reduction in Bacterial Load vs. Control (log10 CFU/g) |

| Vehicle Control | - | Every 6 hours | 7.5 ± 0.4 | - |

| Flucloxacillin | 10 | Every 6 hours | 5.2 ± 0.6 | 2.3 |

| Flucloxacillin | 20 | Every 6 hours | 4.1 ± 0.5 | 3.4 |

| Flucloxacillin | 40 | Every 6 hours | 3.0 ± 0.7 | 4.5 |

Table 2: Pharmacokinetic/Pharmacodynamic Parameters of Flucloxacillin in Murine Models

| Parameter | Value | Animal Model | Reference |

| Protein Binding | Non-linear | Mouse | [9] |

| Elimination Half-life | ~15-30 minutes | Mouse | [1] |

| PK/PD Index for Efficacy | %fT > MIC | Mouse | [1][8][9][10] |

| Target %fT > MIC for Bacteriostasis | ~15-20% | Mouse | [1][8] |

| Target %fT > MIC for 1-log kill | ~20-25% | Mouse | [1][8] |

Visualizations

Caption: Flucloxacillin's mechanism of action targeting peptidoglycan synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. PathWhiz [pathbank.org]

- 3. Flucloxacillin - Wikipedia [en.wikipedia.org]

- 4. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Staphylococcus aureus Manipulates Innate Immunity through Own and Host-Expressed Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Staphylococcus aureus cell wall maintenance – the multifaceted roles of peptidoglycan hydrolases in bacterial growth, fitness, and virulence - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Spectrophotometric Determination of Flucloxacillin Sodium Concentration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of flucloxacillin sodium in pharmaceutical formulations using various spectrophotometric methods. The described methods are simple, cost-effective, and suitable for routine quality control analysis.

Method 1: Ion-Pair Complexation with Bromocresol Purple (BCP)

This method is based on the formation of a yellow ion-pair complex between this compound and Bromocresol purple (BCP) in a chloroform medium. The resulting complex is quantified spectrophotometrically.

Experimental Protocol

1.1. Instrumentation:

-

UV-Vis Spectrophotometer (double beam)

-

1 cm matched quartz cuvettes

-

Analytical balance

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Micropipettes

1.2. Reagents and Solutions:

-

This compound reference standard (purity ≥ 99%)

-

Bromocresol purple (BCP)

-

Chloroform (analytical grade)

-

Methanol (analytical grade)

1.3. Preparation of Stock Solutions:

-

This compound Stock Solution (246.95 µg/mL): Accurately weigh 24.70 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Dilute 1 mL of this solution to 10 mL with chloroform in a separate volumetric flask.

-

Bromocresol Purple (BCP) Solution (5x10⁻³ M): Dissolve 135.055 mg of BCP in 50 mL of chloroform.

1.4. Preparation of Calibration Standards:

-

Into a series of 10 mL volumetric flasks, pipette appropriate volumes (ranging from 50 µL to 1000 µL) of the this compound stock solution (246.95 µg/mL).

-

To each flask, add 1 mL of the 5x10⁻³ M BCP solution.

-

Bring the volume up to 10 mL with chloroform to achieve final concentrations in the range of 1.23 - 24.70 µg/mL.

1.5. Sample Preparation:

-

For the analysis of raw material, prepare a stock solution of the this compound sample in methanol and then dilute with chloroform to a concentration within the calibration range.

-

Follow the same procedure as for the calibration standards, adding 1 mL of BCP solution and diluting to volume with chloroform.

1.6. Spectrophotometric Measurement:

-

Set the spectrophotometer to measure the absorbance at a wavelength of 408 nm.[1]

-

Use a reagent blank (1 mL of BCP solution diluted to 10 mL with chloroform) to zero the instrument.

-

Measure the absorbance of each calibration standard and the sample solution.

-

Construct a calibration curve by plotting the absorbance versus the concentration of the standards.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

Data Presentation

| Parameter | Value | Reference |

| λmax | 408 nm | [1] |

| Linearity Range | 2.47 – 22.23 µg/mL | [1] |

| Correlation Coefficient (R²) | 0.9999 | [1] |

| Limit of Detection (LOD) | 0.203 µg/mL | [1] |

| Limit of Quantification (LOQ) | 0.615 µg/mL | [1] |

Experimental Workflow

Caption: Workflow for Ion-Pair Spectrophotometry.

Method 2: Charge Transfer Complexation with Iodine

This method involves the formation of a charge transfer complex between this compound and iodine in a methanol-dichloromethane medium.

Experimental Protocol

2.1. Instrumentation:

-

UV-Vis Spectrophotometer

-

1 cm matched glass cells

-

Analytical balance

-

Volumetric flasks (10 mL, 100 mL)

-

Pipettes

2.2. Reagents and Solutions:

-

This compound reference standard

-

Iodine

-

Methanol

-

Dichloromethane

2.3. Preparation of Stock Solutions:

-

This compound Stock Solution (100 µg/mL): Dissolve 10 mg of this compound in 100 mL of methanol.

-

Working Flucloxacillin Solution (0.5 µg/mL): Prepare by suitable dilution of the stock solution with methanol.

-

Iodine Solution (0.1%): Prepare a 0.1% solution of iodine in dichloromethane.

2.4. Preparation of Calibration Standards:

-

Into a series of 10 mL volumetric flasks, pipette different volumes (0.02 - 0.18 mL) of the working this compound solution (0.5 µg/mL).

-

To each flask, add 1.0 mL of 0.1% iodine solution at room temperature.

-

Dilute to the mark with methanol to obtain concentrations ranging from 1.0 to 9.0 µg/mL.

2.5. Spectrophotometric Measurement:

-

Measure the absorbance at 362 nm against a reagent blank prepared in the same manner but without the drug.[2][3]

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Determine the concentration of the unknown sample from the calibration curve.

Data Presentation

| Parameter | Value | Reference |

| λmax | 362 nm | [2][3] |

| Linearity Range | 1 - 9 µg/mL | [2][4] |

Experimental Workflow

Caption: Workflow for Charge Transfer Complexation.

Method 3: Oxidative Coupling with Folin-Ciocalteu Reagent

This method is based on the formation of a light green colored product when this compound reacts with the Folin-Ciocalteu (F.C.) reagent.

Experimental Protocol

Details on the specific reagent concentrations and reaction conditions for this method require further optimization based on the preliminary information. However, a general protocol is outlined below.

3.1. Reagents and Solutions:

-

This compound reference standard

-

Folin-Ciocalteu Reagent

-

A suitable buffer solution to maintain optimal pH.

3.2. General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of calibration standards by diluting the stock solution.

-

To each standard and sample solution, add a specific volume of Folin-Ciocalteu reagent and buffer.

-

Allow the reaction to proceed for a defined period.

-

Measure the absorbance of the resulting green-colored solution at 912 nm against a reagent blank.[5]

-

Construct a calibration curve and determine the sample concentration.

Data Presentation

| Parameter | Value | Reference |

| λmax | 912 nm | [5] |

| Linearity Range | 0.05 - 0.25 mg/mL | [5] |

Method 4: Direct UV Spectrophotometry

This is a simple and rapid method that involves the direct measurement of UV absorbance of this compound in a suitable solvent.

Experimental Protocol

4.1. Instrumentation:

-

UV-Vis Spectrophotometer

-

1 cm quartz cuvettes

-

Analytical balance

-

Volumetric flasks

4.2. Reagents and Solutions:

-

This compound reference standard

-

Ultra-purified water or 0.01 N NaOH

4.3. Preparation of Stock and Standard Solutions:

-

Prepare a stock solution of this compound (e.g., 0.1 mg/mL) by dissolving an accurately weighed amount in the chosen solvent (ultra-purified water or 0.01 N NaOH).

-

Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linear range.

4.4. Spectrophotometric Measurement:

-

Scan the absorption spectra of the standard solutions over the range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

-

Set the spectrophotometer to the determined λmax (e.g., 274 nm in water).[6][7][8]

-

Use the solvent as a blank.

-

Measure the absorbance of the standard and sample solutions.

-

Construct a calibration curve and calculate the concentration of the sample.

Data Presentation

| Parameter | Value (in Water) | Reference | Value (in 0.01 N NaOH) | Reference |

| λmax | 274 nm | [6][7][8] | Not specified | |

| Linearity Range | 50.0 - 100.0 µg/mL | [6][7] | 2 - 20 µg/mL | [9] |

| Correlation Coefficient (r) | 0.9998 | [6][7] | Not specified | |

| Accuracy | 100.09% | [6][7] | Not specified | |

| Precision (RSD) | < 2.5% | [6][7] | Not specified |

Analytical Method Validation

The validation of the analytical methods described should be performed according to ICH guidelines to ensure they are suitable for their intended purpose.[7]

Caption: Key Parameters for Analytical Method Validation.

References

- 1. rjptonline.org [rjptonline.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Spectrophotometric Determination of this compound using Folin-Ciocalteu Reagent - ProQuest [proquest.com]

- 6. Development and Validation of a UV-Spectrophotometric Method for ...: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. Acervo Digital: Development and Validation of a UV-Spectrophotometric Method for Determination of this compound in Capsules [acervodigital.unesp.br]

- 9. aprh.journals.ekb.eg [aprh.journals.ekb.eg]

Application Note: A Validated RP-HPLC Method for the Quantitative Analysis of Flucloxacillin Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of flucloxacillin sodium in bulk drug and pharmaceutical dosage forms. The method is demonstrated to be simple, accurate, precise, and specific, adhering to the International Council for Harmonisation (ICH) guidelines. This document provides comprehensive experimental protocols, data presentation in tabular format, and graphical representations of the workflow to facilitate seamless adoption in a laboratory setting.

Introduction

This compound, a narrow-spectrum beta-lactam antibiotic, is primarily used for the treatment of infections caused by Gram-positive bacteria. It is crucial to have a reliable analytical method to ensure the quality and potency of flucloxacillin in pharmaceutical formulations. This application note presents a validated RP-HPLC method that can be readily implemented for routine quality control analysis.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 column (e.g., Phenomenex® Bondclone 10 C18, 300 mm x 3.9 mm, 5 µm or equivalent) is recommended.[1]

-

Chemicals: this compound reference standard, potassium dihydrogen phosphate (KH₂PO₄), methanol (HPLC grade), acetonitrile (HPLC grade), and purified water.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in Table 1.

| Parameter | Condition |

| Column | C18 (300 mm x 3.9 mm, 5 µm) |

| Mobile Phase | 60% Methanol: 40% KH₂PO₄ buffer (pH 5.0) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 227 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

| Run Time | 10 minutes |

Table 1: Optimized Chromatographic Conditions

Protocols

Preparation of Solutions

-

KH₂PO₄ Buffer (pH 5.0): Dissolve a suitable amount of KH₂PO₄ in purified water to a final concentration of 10 mM. Adjust the pH to 5.0 using a 1M sodium hydroxide solution.

-

Mobile Phase Preparation: Mix methanol and the prepared KH₂PO₄ buffer in a 60:40 (v/v) ratio. Filter the mixture through a 0.45 µm membrane filter and degas prior to use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 20-100 µg/mL.[2][3]

Sample Preparation

For the analysis of a capsule dosage form, the contents of not fewer than 20 capsules should be pooled and an amount of powder equivalent to a single dose should be accurately weighed. This powder is then dissolved in a known volume of mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, and a standard solution of this compound. The chromatograms should show no interference from the blank or placebo at the retention time of flucloxacillin.

Linearity

The linearity of the method was established by injecting a series of six concentrations of this compound ranging from 20 to 100 µg/mL.[2][3] The calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result |

| Linearity Range (µg/mL) | 20 - 100 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = mx + c |

Table 2: Linearity Data Summary

Accuracy

The accuracy of the method was determined by the recovery of known amounts of this compound standard added to a placebo preparation at three different concentration levels (80%, 100%, and 120% of the target concentration).

| Concentration Level | % Recovery (Mean ± SD, n=3) |

| 80% | 98.0% - 102.0% |

| 100% | 98.0% - 102.0% |

| 120% | 98.0% - 102.0% |

Table 3: Accuracy (Recovery) Data

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day. Intermediate precision was determined by repeating the analysis on three different days.

| Precision Type | % RSD |

| Repeatability (n=6) | ≤ 2.0 |

| Intermediate Precision (n=9) | ≤ 2.0 |

Table 4: Precision Data Summary

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD is the concentration that yields an S/N ratio of 3:1, while the LOQ is the concentration that gives an S/N ratio of 10:1.

| Parameter | Result (µg/mL) |

| LOD | ~0.00437% w/v[1] |

| LOQ | ~0.0132% w/v[1] |

Table 5: LOD and LOQ Data

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, mobile phase composition, and detection wavelength.[1]

| Parameter Variation | Effect on Results (% RSD) |

| Flow Rate (± 0.1 mL/min) | ≤ 2.0 |

| Mobile Phase Composition (± 2%) | ≤ 2.0 |

| Detection Wavelength (± 2 nm) | ≤ 2.0 |

Table 6: Robustness Data Summary

System Suitability

System suitability testing is an integral part of the analytical procedure. The system is deemed suitable for analysis if the following criteria are met for the standard solution.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD for Peak Areas | ≤ 2.0 (for n=5) |

Table 7: System Suitability Parameters

Visualizations

The following diagrams illustrate the key workflows in the development and validation of this RP-HPLC method.

Figure 1: RP-HPLC Method Development Workflow

Figure 2: Key Parameters for Method Validation

Conclusion

The RP-HPLC method described in this application note is suitable for the routine quantitative analysis of this compound in bulk and pharmaceutical dosage forms. The method has been validated in accordance with ICH guidelines and has been shown to be specific, linear, accurate, precise, and robust. The provided protocols and visualizations serve as a comprehensive guide for the implementation of this method in a quality control laboratory.

References

Application Notes and Protocols: Flucloxacillin in Combination Antibiotic Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research on flucloxacillin in combination with other antibiotics. Detailed experimental protocols for in vitro and in vivo studies are outlined to facilitate the replication and further exploration of these findings.

Introduction to Flucloxacillin Combination Therapy

Flucloxacillin, a narrow-spectrum beta-lactam antibiotic, is primarily used to treat infections caused by penicillinase-producing staphylococci. However, the emergence of antibiotic resistance, particularly Methicillin-resistant Staphylococcus aureus (MRSA), and the challenges in treating complex infections like bacteremia and biofilms have spurred research into combination therapies. The rationale behind combining flucloxacillin with other antimicrobial agents is to leverage synergistic interactions that can lead to enhanced bactericidal activity, suppression of resistance development, and improved clinical outcomes. This document details the research on various flucloxacillin combinations, providing quantitative data and experimental methodologies.

In Vitro Synergy Testing of Flucloxacillin Combinations

In vitro synergy testing is a crucial first step in evaluating the potential of antibiotic combinations. The most common methods employed are the checkerboard assay and the time-kill curve analysis.

Flucloxacillin and Fosfomycin

The combination of flucloxacillin and fosfomycin has shown synergistic activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and MRSA.[1]

Quantitative Data Summary

| Bacterial Strain | Method | FIC Index (FICI) | Outcome |

| MRSA (ATCC 33592) | Checkerboard Assay | Synergistic | Increased susceptibility to both agents. |

| MSSA (ATCC 6538) | Checkerboard Assay | Synergistic | Enhanced bacterial killing. |

| MRSA (ATCC 33592) | Time-Kill Curve | Synergistic | Significant reduction in bacterial count compared to monotherapy.[1] |

| MSSA (ATCC 6538) | Time-Kill Curve | Synergistic | Enhanced rate and extent of bacterial killing.[1] |

Experimental Protocols

Protocol 2.1.1: Checkerboard Assay for Flucloxacillin and Fosfomycin Synergy

Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of flucloxacillin and fosfomycin against S. aureus.

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

96-well microtiter plates

-

Flucloxacillin and Fosfomycin stock solutions

-

S. aureus isolate (e.g., ATCC 33592)

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation: Culture S. aureus overnight on a blood agar plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to a final concentration of 5 x 10⁵ CFU/mL.

-

Antibiotic Dilution: Prepare serial twofold dilutions of flucloxacillin and fosfomycin in MHB in the 96-well plate. The dilutions should span a range above and below the known Minimum Inhibitory Concentrations (MICs) of the individual drugs.

-

Plate Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpretation of Results:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

-

Protocol 2.1.2: Time-Kill Curve Assay for Flucloxacillin and Fosfomycin

Objective: To assess the rate and extent of bactericidal activity of flucloxacillin and fosfomycin, alone and in combination.

Materials:

-

MHB

-

Flucloxacillin and Fosfomycin at desired concentrations (e.g., 0.5x, 1x, 2x MIC)

-

S. aureus isolate

-

Sterile saline for serial dilutions

-

Agar plates for colony counting

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in MHB with a starting inoculum of approximately 5 x 10⁵ CFU/mL.

-

Assay Setup: Prepare tubes with MHB containing:

-

No antibiotic (growth control)

-

Flucloxacillin alone

-

Fosfomycin alone

-

Flucloxacillin and Fosfomycin in combination

-

-

Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate at 37°C with shaking.

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube, perform serial dilutions in sterile saline, and plate onto agar plates.

-

Colony Counting: After incubation of the plates, count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Logical Workflow for In Vitro Synergy Testing

Caption: Workflow for in vitro antibiotic synergy testing.

Flucloxacillin and Rifampicin

The combination of flucloxacillin and rifampicin is of particular interest for treating deep-seated S. aureus infections, including those involving biofilms.

Quantitative Data Summary

| Infection Model | Bacterial Strain | Outcome | Reference |

| Animal study (implant-associated infection) | S. aureus (ATCC 29213) | Combination therapy significantly decreased microbial counts in bone, soft tissue, and biofilm compared to monotherapy.[2][3] | [2][3] |

| In vivo pilot study (bone and soft tissue infections) | Clinical S. aureus isolates | Combination with rifampicin significantly increased flucloxacillin serum levels.[4][5] | [4][5] |

Experimental Protocols

Protocol 2.2.1: In Vivo Animal Model of Implant-Associated Infection

Objective: To evaluate the efficacy of flucloxacillin and rifampicin combination therapy in a rat model of implant-associated S. aureus infection.

Materials:

-

Male Wistar rats

-

S. aureus (e.g., ATCC 29213)

-

Metal implants

-

Flucloxacillin and Rifampicin for injection

-

Surgical instruments

Procedure:

-

Animal Preparation and Surgery: Anesthetize the rats. Create a surgical site and implant a sterile metal device into the femoral medullary cavity.

-

Bacterial Inoculation: Contaminate the femoral medullary cavity with a known concentration of S. aureus.

-

Treatment Groups: Divide the animals into treatment groups:

-

Control (vehicle)

-

Flucloxacillin monotherapy

-

Rifampicin monotherapy

-

Flucloxacillin and Rifampicin combination therapy

-

-

Antibiotic Administration: Administer the antibiotics for a specified duration (e.g., 14 days).[2][3]

-

Euthanasia and Sample Collection: After the treatment period, euthanize the animals and aseptically collect samples of the periprosthetic bone, soft tissue, and the implant.

-

Bacterial Quantification: Homogenize the tissue samples and sonicate the implants to dislodge biofilm bacteria. Perform serial dilutions and plate on agar to determine the bacterial counts (CFU/gram of tissue or CFU/implant).

-

Data Analysis: Compare the bacterial loads between the different treatment groups.

Experimental Workflow for In Vivo Implant Infection Model

Caption: Workflow for an in vivo implant-associated infection model.

Clinical Research on Flucloxacillin Combinations

Clinical trials are essential to validate the findings from in vitro and in vivo studies in human patients.

Flucloxacillin and Vancomycin for MRSA Bacteremia

The combination of flucloxacillin and vancomycin has been investigated for the treatment of MRSA bacteremia, with the hypothesis that the beta-lactam enhances the activity of vancomycin.

Quantitative Data Summary from a Pilot Randomized Controlled Trial [6][7][8]

| Outcome Measure | Standard Therapy (Vancomycin) (n=29) | Combination Therapy (Vancomycin + Flucloxacillin) (n=31) | p-value |

| Mean duration of bacteremia (days) | 3.00 | 1.94 | 0.06 |

Clinical Trial Protocol Summary

-

Study Design: Open-label, multicenter, randomized controlled trial.[6][7][8]

-

Participants: Adults with MRSA bacteremia.

-

Intervention:

-

Secondary Outcomes: 28- and 90-day mortality, metastatic infection, nephrotoxicity, hepatotoxicity.[8]

Logical Flow of a Clinical Trial for MRSA Bacteremia

Caption: Logical flow of a randomized clinical trial.

Flucloxacillin and Daptomycin for MRSA Infections

The combination of daptomycin with a beta-lactam like flucloxacillin (or cloxacillin) is being explored to enhance daptomycin's efficacy and prevent resistance.

Experimental Protocol Summary for an In Vivo Foreign-Body Infection Model [9]

-

Animal Model: Rat tissue cage infection model.

-

Bacterial Strain: MRSA (e.g., ATCC BAA-39).

-

Treatment Groups:

-

Daptomycin (usual and high doses)

-

Daptomycin (usual and high doses) + Cloxacillin

-

Daptomycin + Rifampin (as a comparator)

-

-

Administration: Intraperitoneal administration for 7 days.

-

Outcome: Cure rate (eradication of adhered bacteria). The addition of cloxacillin to daptomycin resulted in a significantly greater cure rate than daptomycin alone.[9]

Conclusion